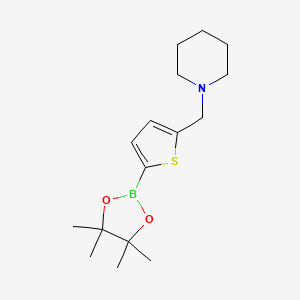

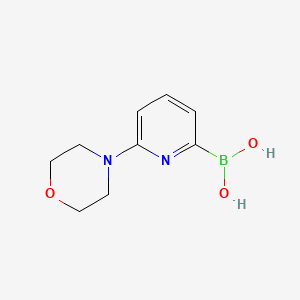

5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester

説明

5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester is an organic compound with the CAS Number: 1218790-44-3 . It is a part of the Thermo Scientific Chemicals brand product portfolio . The molecular weight of this compound is 308.27 .

Chemical Reactions Analysis

Boronic esters, including this compound, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is highly valuable in organic synthesis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.27 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.科学的研究の応用

Analysis of Highly Reactive Pinacolboronate Esters

Pinacolboronate esters, including 5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester, are crucial in Suzuki coupling reactions, pivotal for connecting organic blocks in complex molecule synthesis. These esters present analytical challenges due to their rapid hydrolysis into boronic acids, complicating purity analysis through standard chromatographic methods. Innovative approaches using non-aqueous, aprotic diluents and highly basic mobile phases were developed to stabilize and adequately solubilize these esters for analysis, showcasing the adaptability required to work with such reactive compounds (Zhong et al., 2012).

Synthesis of π-Conjugated Polymers

The Suzuki-Miyaura coupling polymerization technique employs dibromoarene and arylenediboronic acid (ester) with a Pd catalyst, enabling the synthesis of high-molecular-weight π-conjugated polymers featuring boronic acid (ester) moieties at both ends. This method contradicts Flory's principle by using unstoichiometric polycondensation, demonstrating the versatility of pinacolboronate esters in polymer chemistry (Nojima et al., 2016).

Catalyst Systems for Polymer Synthesis

A novel catalyst system based on Pd (0) and a phosphine-based bulky ligand has shown high efficiency in synthesizing thiophene-containing conjugated polymers using thiophene boronic acid pinacol ester as a monomer. This system facilitates the production of high molecular weight polymers with lower catalyst loading and shorter reaction times, highlighting the compound's role in advancing polymer synthesis technologies (Liu et al., 2021).

Photoinduced Borylation

A metal- and additive-free photoinduced borylation method converts haloarenes directly to boronic acids and esters without the need for expensive and toxic metal catalysts. This environmentally friendly approach simplifies the synthesis of boronic esters, including potentially those similar to 5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester, broadening the applications in organic synthesis, catalysis, and drug discovery (Mfuh et al., 2017).

特性

IUPAC Name |

1-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO2S/c1-15(2)16(3,4)20-17(19-15)14-9-8-13(21-14)12-18-10-6-5-7-11-18/h8-9H,5-7,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPVLCCGXRCQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675330 | |

| Record name | 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)piperidine | |

CAS RN |

1218790-44-3 | |

| Record name | 1-[[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)